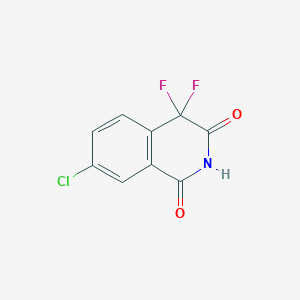

7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione

Description

Properties

IUPAC Name |

7-chloro-4,4-difluoroisoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2NO2/c10-4-1-2-6-5(3-4)7(14)13-8(15)9(6,11)12/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIYSRNFJKEFIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC(=O)C2(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione, with the CAS number 1393726-80-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including cytotoxicity, potential mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₄ClF₂NO₂

- Molecular Weight : 231.58 g/mol

- IUPAC Name : 7-chloro-4,4-difluoroisoquinoline-1,3-dione

- Canonical SMILES : C1=CC2=C(C=C1Cl)C(=O)NC(=O)C2(F)F

Cytotoxicity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in human solid tumors and leukemia cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 0.55 | |

| HCT116 (Colon) | 1.20 | |

| CCRF-CEM (Leukemia) | 0.75 | |

| U2OS (Osteosarcoma) | 1.50 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

The mechanisms through which this compound exerts its effects are still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through cell cycle arrest and modulation of signaling pathways associated with cell survival and death.

Case Study Insights

A notable study involved treating CCRF-CEM cells with varying concentrations of the compound. The results showed a dose-dependent increase in cells arrested in the G2/M phase of the cell cycle. This accumulation indicates that the compound may disrupt normal cell cycle progression and promote apoptosis.

Additional Biological Activities

Beyond cytotoxicity, derivatives of the isoquinoline scaffold have been explored for various pharmacological activities:

- Antimicrobial : Some derivatives exhibit antibacterial properties.

- Antiviral : Potential efficacy against viral infections has been noted.

- Anti-inflammatory : Certain compounds within this class may reduce inflammation markers.

Comparative Analysis with Related Compounds

Comparative studies with other chloroisoquinoline derivatives have revealed that while many share similar structural features, their biological activities can vary significantly based on substituent groups and molecular configurations.

Table 2: Comparison of Biological Activities

| Compound Name | Cytotoxicity (IC50 µM) | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 7-Chloro-4,4-difluoroisoquinoline | 0.75 | Moderate | High |

| 7-Chloroisoquinoline | 5.00 | Low | Moderate |

| 5-Fluoroisoquinoline | 2.00 | High | Low |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 7-chloro-4,4-difluoroisoquinoline-1,3(2H,4H)-dione and analogous compounds:

Structural and Electronic Differences

- Substituent Effects: The 7-Cl, 4,4-diF substituents in the target compound enhance electronegativity and metabolic stability compared to the 3-Cl in quinoline-2,4-dione derivatives . Fluorine’s strong electron-withdrawing nature may improve binding affinity in enzyme inhibition studies. The 4,4-dimethyl group in the isoquinoline analog increases steric bulk and lipophilicity, favoring blood-brain barrier penetration in CNS-targeted therapies .

- Core Structure: Quinoline-2,4-dione derivatives (e.g., 3-chloro compound) have a different dione positioning (2,4 vs. 1,3), altering hydrogen-bonding capabilities and π-π stacking interactions .

Research and Application Gaps

- The target compound’s biological activity remains uncharacterized, unlike its 4,4-dimethyl analog, which has been explored for serotonin receptor modulation .

- Fluorinated analogs often exhibit enhanced bioavailability but may face synthesis challenges due to fluorine’s reactivity .

Notes on Data Limitations and Availability

- Commercial Availability: this compound is currently out of stock, limiting experimental access .

- Unreported Data : Critical parameters such as melting point, solubility, and toxicity are absent in available literature, necessitating further characterization.

- Comparative Studies : Direct pharmacological comparisons with analogs are unavailable; future work should prioritize side-by-side assays for potency and selectivity.

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves multi-step organic reactions starting from appropriately substituted quinoline or isoquinoline precursors. Key steps include:

- Introduction of chlorine at the 7-position.

- Installation of difluoro groups at the 4-position.

- Formation of the isoquinoline-1,3-dione core structure.

Although direct literature specifically detailing this compound’s synthesis is limited, analogous preparation methods for related compounds such as 4,7-dichloroquinoline provide a foundation for the synthetic strategy.

Synthesis of 4,7-Dichloroquinoline as a Precursor

A relevant synthetic route involves the chlorination of 4-hydroxy-7-chloroquinoline using phosphorus oxychloride under reflux conditions. This reaction converts hydroxy groups to chloro substituents, yielding 4,7-dichloroquinoline with high yield (~89.5%).

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 4-Hydroxy-7-chloroquinoline | Reflux with POCl3 (120 mL) for 1-2 h | Conversion to 4,7-dichloroquinoline |

| 2 | Cooling and aqueous workup | Neutralization with NaHCO3 to pH 7-9 | Isolation of product |

| 3 | Crystallization | Ethanol crystallization | Purified 4,7-dichloroquinoline |

This 4,7-dichloroquinoline serves as a key intermediate for further functionalization towards the target compound.

Introduction of Difluoro Groups at the 4-Position

The difluorination at the 4-position of the isoquinoline-1,3-dione core is a critical step. While explicit protocols for this compound are scarce, general fluorination methods for similar heterocycles involve:

- Use of electrophilic fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

- Controlled reaction conditions to achieve geminal difluoro substitution.

These fluorination reactions are typically carried out under anhydrous conditions and may require low temperatures to prevent side reactions.

Formation of Isoquinoline-1,3(2H,4H)-dione Core

The isoquinoline-1,3-dione scaffold is formed by cyclization reactions involving appropriate precursors such as amino acid derivatives or substituted quinoline carboxylic acids. The cyclization is often facilitated by dehydrating agents or under acidic conditions.

Representative Synthetic Procedure (Inferred from Related Compounds)

Based on the synthesis of related 4-substituted quinoline derivatives, a plausible synthetic route is:

- Preparation of 4,7-dichloroquinoline as described in section 2.2.

- Nucleophilic substitution at the 4-chloro position with fluorinating agents to introduce difluoro groups.

- Cyclization and oxidation steps to form the isoquinoline-1,3-dione ring system.

- Purification by recrystallization or column chromatography.

Summary Table of Preparation Steps and Conditions

Q & A

Q. Key Parameters :

| Parameter | Example Conditions |

|---|---|

| Solvent | 1,2-Dichloroethane or DCM |

| Catalyst | Bifunctional organocatalysts |

| Reaction Time | 24–48 hours (depending on scale) |

| Purification | Silica gel chromatography |

How is the compound characterized after synthesis?

Basic Research Question

Methodological Answer :

Standard spectroscopic and analytical techniques include:

Q. Example Data :

| Technique | Key Peaks/Assignments | Source |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.85 (d, J=8.4 Hz, Ar-H) | |

| ¹³C NMR (100 MHz) | δ 168.3 (C=O) |

How to optimize enantioselective amination of 4-alkylisoquinoline-1,3-dione derivatives?

Advanced Research Question

Methodological Answer :

Enantioselective amination requires:

- Catalyst Screening : Bifunctional thiourea catalysts (e.g., 1 mol% loading) achieve >99% enantiomeric excess (ee) .

- Solvent Optimization : Polar solvents like 1,2-dichloroethane (DCE) enhance both yield (up to 99%) and ee (up to 99%) compared to DCM .

- Temperature Control : Room temperature minimizes racemization while maintaining reaction efficiency .

Q. Resolution Strategies :

- Systematic variation of reaction parameters (temperature, solvent, catalyst loading).

- Cross-validation using control experiments (e.g., radical trapping for mechanistic insights) .

What is the role of substituent modifications in modulating biological activity?

Advanced Research Question

Methodological Answer :

- Fluorine Substitution : Difluoro groups (e.g., at C4) enhance metabolic stability and bioavailability. In vitro assays show improved IC₅₀ values against enzymes like HIV-1 integrase .

- Chloro Substituents : Chlorine at C7 increases lipophilicity, influencing membrane permeability. SAR studies correlate Cl/F positions with antiparasitic activity .

Q. Example SAR Data :

| Derivative | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| 7-Cl,4,4-diF | 6.32 | HIV-1 integrase |

| 4,7-diCl | 8.45 | Plasmodium falciparum |

How are solubility properties managed for in vitro and in vivo studies?

Basic Research Question

Methodological Answer :

Q. Formulation Example :

| Component | Volume (%) | Role |

|---|---|---|

| DMSO | 10 | Solubilizer |

| PEG300 | 40 | Co-solvent |

| Tween-80 | 5 | Surfactant |

| ddH₂O | 45 | Diluent |

How does crystal structure analysis inform bioactivity studies?

Advanced Research Question

Methodological Answer :

X-ray crystallography reveals:

Q. Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Bond Length (C=O) | 1.21 Å |

| Dihedral Angle | 85.3° (between rings) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.